Cas no 26464-05-1 (2-Bromo-3-methylbutyrylbromide)

2-Bromo-3-methylbutyrylbromide Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-3-methylbutanoyl bromide
- 2-Bromo-3-methylbutyryl bromide
- Butanoyl bromide,2-bromo-3-methyl
- EINECS 247-719-8
- Butyrylbromide, 2-bromo-3-methyl- (6CI,8CI)
- a-Bromoisovaleryl bromide
- NS00050918
- FT-0611575
- 2-Bromo-iso-valeryl bromide
- Bromisovalerylbromid
- Butanoyl bromide, 2-bromo-3-methyl-
- DTXSID60949345
- SCHEMBL2852567
- 2-BROMO-3-METHYLBUTYRYLBROMIDE
- 26464-05-1
- 2-Bromo-3-methylbutyrylbromide
-
- Inchi: 1S/C5H8Br2O/c1-3(2)4(6)5(7)8/h3-4H,1-2H3
- InChI Key: HFAUMPWMNPYULN-UHFFFAOYSA-N
- SMILES: BrC(C(C)C)C(Br)=O
Computed Properties
- Exact Mass: 241.89400
- Monoisotopic Mass: 241.89419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 90.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1Ų
- XLogP3: 3
Experimental Properties
- PSA: 17.07000
- LogP: 2.32740
2-Bromo-3-methylbutyrylbromide Security Information
- Hazardous Material transportation number:UN3265
2-Bromo-3-methylbutyrylbromide Customs Data
- HS CODE:2915900090
- Customs Data:
China Customs Code:
2915900090Overview:
2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
2-Bromo-3-methylbutyrylbromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AB31148-100mg |
Butanoyl bromide, 2-bromo-3-methyl- |
26464-05-1 | 100mg |
$145.00 | 2024-04-20 | ||
TRC | B283655-250mg |
2-Bromo-3-methylbutyrylbromide |
26464-05-1 | 250mg |
$ 775.00 | 2022-06-07 | ||
TRC | B283655-50mg |
2-Bromo-3-methylbutyrylbromide |
26464-05-1 | 50mg |
$ 235.00 | 2022-06-07 | ||
TRC | B283655-100mg |
2-Bromo-3-methylbutyrylbromide |
26464-05-1 | 100mg |
$ 390.00 | 2022-06-07 |
2-Bromo-3-methylbutyrylbromide Related Literature
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
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O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
Additional information on 2-Bromo-3-methylbutyrylbromide
2-Bromo-3-methylbutyrylbromide (CAS No. 26464-05-1): An Overview of Its Properties, Applications, and Recent Research
2-Bromo-3-methylbutyrylbromide (CAS No. 26464-05-1) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique bromine-containing structure, which imparts it with a range of chemical reactivity and potential applications. In this article, we will delve into the properties, synthesis methods, and recent research developments surrounding 2-Bromo-3-methylbutyrylbromide.
Chemical Structure and Properties
2-Bromo-3-methylbutyrylbromide is a brominated derivative of butyric acid. Its molecular formula is C5H9Br2O2, and it has a molecular weight of approximately 251.93 g/mol. The compound features a bromine atom at the α-position of the carbonyl group and another bromine atom at the β-position, along with a methyl group at the γ-position. This unique structural arrangement endows 2-Bromo-3-methylbutyrylbromide with several key properties:
- Polarity: The presence of the carbonyl group and bromine atoms makes the compound polar, facilitating its solubility in polar solvents such as water and alcohols.
- Reactivity: The bromine atoms are highly reactive, making 2-Bromo-3-methylbutyrylbromide an excellent electrophilic reagent in various organic reactions.
- Stability: Despite its reactivity, the compound is relatively stable under standard laboratory conditions, although it should be stored in a cool, dry place to prevent degradation.
Synthesis Methods
The synthesis of 2-Bromo-3-methylbutyrylbromide can be achieved through several routes, each with its own advantages and limitations. One common method involves the bromination of 3-methylbutyric acid using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction typically proceeds via an electrophilic substitution mechanism:
3-Methylbutyric acid + Br2 → 2-Bromo-3-methylbutyric acid + HBr 2-Bromo-3-methylbutyric acid + Br2/PBr3 → 2-Bromo-3-methylbutyrylbromide
This method is widely used due to its simplicity and high yield. However, alternative synthetic routes have also been explored to improve efficiency and reduce by-products. For instance, recent studies have investigated the use of catalytic systems to enhance the selectivity and yield of the bromination reaction.
Analytical Techniques
The characterization of 2-Bromo-3-methylbutyrylbromide can be performed using various analytical techniques to ensure its purity and identity. Common methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure, including the positions of hydrogen and carbon atoms.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within the molecule, such as the carbonyl group and bromine atoms.
- Mass Spectrometry (MS): MS is employed to determine the molecular weight and confirm the presence of specific ions in the compound.
- HPLC (High-Performance Liquid Chromatography):
HPLC is particularly useful for assessing the purity of synthesized samples and separating any impurities or by-products.
Potential Applications in Pharmaceutical Research strong > p > < p >The unique chemical properties of 2-Bromo-3-methylbutyrylbromide strong >make it a valuable intermediate in pharmaceutical research. Its reactivity allows it to participate in various synthetic transformations that can lead to the development of new drugs or drug candidates. For example, recent studies have explored its use in synthesizing prodrugs that can enhance drug delivery and bioavailability. p > < p >One notable application is in the synthesis of β-lactam antibiotics. The presence of bromine atoms in 2-Bromo-3-methylbutyrylbromide strong >can facilitate ring-forming reactions that are crucial for constructing β-lactam rings. This has led to the development of novel β-lactam derivatives with improved antibacterial activity against resistant strains. p > < p >Additionally,< strong > 2-Bromo-3-methylbutyrylbromide strong >has shown promise in the synthesis of anti-inflammatory agents. Research has demonstrated that compounds derived from this intermediate exhibit potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. p > < p >< strong >Recent Research Developments strong > p > < p >The scientific community continues to uncover new applications for 2-Bromo-3-methylbutyrylbromide strong >through ongoing research efforts. A recent study published in< em >Journal of Organic Chemistry em >investigated its use as a building block for synthesizing complex natural products with potential therapeutic value. The researchers successfully utilized 2-Bromo-3-methylbutyrylbromide strong >in a multi-step synthesis pathway to produce a novel alkaloid with antitumor activity. p > < p >Another area of active research involves exploring the environmental fate and toxicity of 2-Bromo-3-methylbutyrylbromide strong >and its derivatives. While these compounds are generally considered safe for laboratory use, understanding their behavior in environmental systems is crucial for ensuring their responsible use and disposal. p > < p >< strong >Conclusion strong > p > < p >< strong >2-Bromo-3-methylbutyrylbromide strong >(CAS No.< strong > 26464-05-1 strong >) is a versatile organic compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical structure endows it with valuable properties that make it an important intermediate in various synthetic transformations. Ongoing research continues to uncover new applications and improve our understanding of this compound's potential benefits and limitations. p > article > response >
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